[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid
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Overview
Description
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid is a heterocyclic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a thiazole derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol, at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed under solvent-free conditions to produce the desired pyrazole derivative, which is then further reacted with a thiazole derivative to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield oxides, while nucleophilic substitution can result in the formation of substituted derivatives with various functional groups .
Scientific Research Applications
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Compounds with the pyrazole ring, such as celecoxib and sildenafil, known for their therapeutic applications.
Uniqueness
What sets [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid apart is the combination of the pyrazole and thiazole rings with the boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8BN3O2S |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
[1-methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-11-6(7-9-2-3-14-7)5(4-10-11)8(12)13/h2-4,12-13H,1H3 |
InChI Key |
UULYYLITQNSLNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1)C)C2=NC=CS2)(O)O |
Origin of Product |
United States |
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